molecular formula C14H14BrN3O2 B2545009 4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2379972-43-5

4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2545009
CAS No.: 2379972-43-5
M. Wt: 336.189
InChI Key: BCDYEHVHDBOBEI-UHFFFAOYSA-N
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Description

4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that features a benzopyran core structure with a bromopyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques, such as chromatography and recrystallization, are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium.

Major Products

The major products formed from these reactions include various substituted benzopyrans, pyrimidines, and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzopyran core may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the benzopyran core.

    3,4-dihydro-2H-1-benzopyran: Contains the benzopyran core but without the bromopyrimidine substituent.

Uniqueness

4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the combination of the benzopyran core and the bromopyrimidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[[(5-bromopyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-10-7-16-13(17-8-10)18-9-14(19)5-6-20-12-4-2-1-3-11(12)14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDYEHVHDBOBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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